Cas no 2228341-23-7 (2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid)

2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid
- 2228341-23-7
- EN300-1836073
-
- インチ: 1S/C8H12O3/c9-6(7(10)11)8(3-4-8)5-1-2-5/h5-6,9H,1-4H2,(H,10,11)
- InChIKey: QILBVVRKJYYVTN-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)O)C1(CC1)C1CC1
計算された属性
- せいみつぶんしりょう: 156.078644241g/mol
- どういたいしつりょう: 156.078644241g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 57.5Ų
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1836073-1.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 1g |
$1500.0 | 2023-06-01 | ||
Enamine | EN300-1836073-5.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 5g |
$4349.0 | 2023-06-01 | ||
Enamine | EN300-1836073-10g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 10g |
$4545.0 | 2023-09-19 | ||
Enamine | EN300-1836073-2.5g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 2.5g |
$2071.0 | 2023-09-19 | ||
Enamine | EN300-1836073-0.25g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.25g |
$972.0 | 2023-09-19 | ||
Enamine | EN300-1836073-0.1g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.1g |
$930.0 | 2023-09-19 | ||
Enamine | EN300-1836073-10.0g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 10g |
$6450.0 | 2023-06-01 | ||
Enamine | EN300-1836073-0.05g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.05g |
$888.0 | 2023-09-19 | ||
Enamine | EN300-1836073-1g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 1g |
$1057.0 | 2023-09-19 | ||
Enamine | EN300-1836073-0.5g |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid |
2228341-23-7 | 0.5g |
$1014.0 | 2023-09-19 |
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid 関連文献
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acidに関する追加情報
Introduction to 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid (CAS No. 2228341-23-7)
2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid, identified by the chemical identifier CAS No. 2228341-23-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique structural framework, has garnered attention due to its potential applications in synthetic chemistry and as a building block for more complex pharmacological entities. The presence of multiple stereocenters and functional groups in its molecular structure makes it a versatile candidate for further chemical manipulation and biological evaluation.
The compound's name highlights its core structural features: a hydroxyacetic acid backbone substituted with a 1-cyclopropylcyclopropyl moiety. This particular substitution pattern is not commonly encountered in natural products but offers intriguing possibilities for drug design. The cyclopropyl groups, known for their rigidity and ability to influence electronic properties, contribute to the molecule's overall steric and electronic landscape. Such features are often exploited in medicinal chemistry to modulate binding interactions with biological targets.
In recent years, there has been growing interest in the development of novel heterocyclic compounds, particularly those incorporating cyclopropyl rings, due to their enhanced metabolic stability and binding affinity. The 1-cyclopropylcyclopropyl substituent in 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid aligns with this trend, making it a promising scaffold for further exploration. Researchers have been investigating such molecules for their potential as intermediates in the synthesis of more complex drug candidates targeting various therapeutic areas.
One of the most compelling aspects of this compound is its potential role in the development of new therapeutic agents. The hydroxyacetic acid moiety is a well-known pharmacophore found in several bioactive molecules, including antibiotics and antiviral agents. By combining this group with the rigid 1-cyclopropylcyclopropyl framework, chemists can generate novel compounds with tailored properties. Such structural diversity is crucial for overcoming resistance mechanisms and improving treatment efficacy.
The synthesis of 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid presents unique challenges due to the complexity of its stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Techniques such as asymmetric hydrogenation and transition-metal-catalyzed reactions have been particularly useful in achieving the desired stereochemical outcomes. These methods allow chemists to access enantiomerically pure forms of the compound, which are essential for biological evaluation.
Recent studies have demonstrated the utility of related hydroxyacetic acid derivatives in drug discovery. For instance, modifications of the hydroxymethyl group or introduction of additional functional groups have led to compounds with improved pharmacokinetic profiles. The 1-cyclopropylcyclopropyl substituent in CAS No. 2228341-23-7 may similarly enhance binding affinity or metabolic stability when incorporated into larger molecular frameworks. This underscores the importance of exploring structurally diverse derivatives as potential drug candidates.
Beyond its pharmaceutical applications, this compound has also attracted attention from researchers interested in materials science and industrial chemistry. The unique combination of functional groups makes it a candidate for use as an intermediate in specialty chemical synthesis or as a ligand in catalytic processes. The rigid cycloalkyl framework can influence reaction pathways, potentially enabling new synthetic strategies or improving reaction yields.
The biological activity of 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid remains an area of active investigation. Initial studies have suggested that derivatives of hydroxyacetic acid can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. While more extensive research is needed to fully elucidate its potential therapeutic applications, these preliminary findings are encouraging. The compound's structural features may enable it to modulate key biological processes, making it a valuable tool for further exploration.
In conclusion, CAS No. 2228341-23-7, corresponding to 2-(1-cyclopropylcyclopropyl)-2-hydroxyacetic acid, represents a fascinating molecule with broad applications across multiple scientific disciplines. Its unique structural features and potential biological activity make it an attractive candidate for further research and development. As synthetic chemistry continues to evolve, compounds like this will play an increasingly important role in advancing our understanding of molecular interactions and developing new therapeutic strategies.
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